5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoxazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, often using a piperazine derivative and a suitable leaving group on the benzoxazole core.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. The presence of the piperazine ring is particularly significant in enhancing the compound’s pharmacokinetic properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
- 5-chloro-6-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity, often enhancing its potency and selectivity in various applications.
Properties
Molecular Formula |
C18H17ClFN3O4S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
5-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H17ClFN3O4S/c1-21-15-10-12(19)17(11-16(15)27-18(21)24)28(25,26)23-8-6-22(7-9-23)14-5-3-2-4-13(14)20/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
IHVYZDOAQILWEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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